molecular formula C14H17NO2S B2962614 N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide CAS No. 865658-99-7

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide

Cat. No.: B2962614
CAS No.: 865658-99-7
M. Wt: 263.36
InChI Key: IPQDIOQIZWKBMF-UHFFFAOYSA-N
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Description

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide, also known by its chemical formula C8H9NO3S2 , is a heterocyclic compound. Its molecular weight is approximately 231.29 g/mol . The compound features a cyclopentathiophene ring system with a carboxamide group attached to a cyclohexane moiety.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Characterization of Derivatives

A number of derivatives related to the cyclohexanecarboxamide structure have been synthesized and characterized. These compounds, including various aryl substituents, have been analyzed through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. Notably, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was characterized by a single-crystal X-ray diffraction study, indicating the cyclohexane ring adopts a chair conformation, stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer et al., 2009).

Electrophilic Aminations with Oxaziridines

Electrophilic amination techniques involving oxaziridines have been explored for N-, O-, S-, and C-nucleophiles, facilitating the synthesis of various compounds including sulfenamides and aminodicarboxylic derivatives. This method demonstrates the potential for creating a wide range of chemical structures, including those related to the compound of interest (Andreae & Schmitz, 1991).

Applications in Material Science

Polyamides Based on Cyclohexane Derivatives

New polyamides have been synthesized using an ether diamine monomer containing the cyclohexane structure. These materials exhibit good solubility in polar organic solvents and possess high thermal stability, indicated by their glass transition temperatures and mass loss temperatures. This highlights the utility of cyclohexane derivatives in developing advanced polymeric materials (Yang et al., 1999).

Chemical Reactions and Mechanisms

Heterocyclic Synthesis with Thiophene-2-Carboxamide

This research focuses on synthesizing new antibiotic and antibacterial drugs through reactions involving thiophene-2-carboxamide derivatives. The study underscores the potential of cyclohexanecarboxamide-related compounds in drug development, particularly for their antibacterial properties (Ahmed, 2007).

Anti-Inflammatory and Antioxidant Activities

Certain acid chloride derivatives of similar cyclopenta thiophene compounds have been evaluated for their anti-inflammatory and antioxidant activities. The study provides insights into the medicinal chemistry applications of cyclohexanecarboxamide derivatives, showcasing their potential therapeutic benefits (Kumar et al., 2008).

Properties

IUPAC Name

N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c16-12-8-11(10-6-7-18-13(10)12)15-14(17)9-4-2-1-3-5-9/h6-7,9,11H,1-5,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDIOQIZWKBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CC(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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